1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
Overview
Description
1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a dichlorophenyl group and a piperidinylmethyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be functionalized to introduce the methanol and piperidinylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the various steps of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The dichlorophenyl and piperidinylmethyl groups further enhance its binding properties and biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-methanol: A simpler indole derivative with similar biological activities.
3-Methylindole: Another indole derivative known for its distinct odor and biological properties.
Uniqueness
1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- is unique due to the presence of the dichlorophenyl and piperidinylmethyl groups, which confer distinct chemical and biological properties. These groups enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
IUPAC Name |
[3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1H-indol-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O/c22-17-5-3-6-18(23)21(17)14-8-10-25(11-9-14)12-16-15-4-1-2-7-19(15)24-20(16)13-26/h1-7,14,24,26H,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPCVBLECKHZSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=C(NC4=CC=CC=C43)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457115 | |
Record name | 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827015-94-1 | |
Record name | 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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